

Occurrence of T-2 and HT-2 toxins in European cereals

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An In-depth Technical Guide on the Occurrence of T-2 and H**T-2 Toxin**s in European Cereals

Introduction

T-2 and HT-2 toxins are type A trichothecene mycotoxins produced predominantly by various Fusarium species, including F. sporotrichioides and F. langsethiae.[1][2] These toxins are frequent contaminants of cereal grains, particularly in the temperate climates of Europe.[2][3] Their occurrence is a significant concern for food and feed safety due to their potent cytotoxic effects.[1][4] T-2 and HT-2 toxins are known inhibitors of protein synthesis and can lead to a range of adverse health effects, including immunotoxicity and haematotoxicity.[5][6] In vivo, T-2 toxin is rapidly metabolized to its primary metabolite, HT-2 toxin; therefore, risk assessments typically consider the sum of both toxins.[5][7][8]

The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and H**T-2 toxins**.[5][7] Following years of monitoring and data collection, the European Union has recently established binding maximum levels for these toxins in cereals and cereal-based products, which came into effect on July 1, 2024, to ensure a high level of public health protection.[4][9][10] This guide provides a comprehensive overview of the occurrence of T-2 and HT-2 in European cereals, details the analytical methodologies for their detection, and summarizes their toxicological mechanisms and regulatory status.

Occurrence of T-2 and HT-2 Toxins in European Cereals







Numerous surveys across Europe have demonstrated the widespread presence of T-2 and H**T-2 toxin**s in various cereals. The contamination levels are influenced by factors such as weather conditions during key crop growth stages, agricultural practices, and the specific cereal type.[6] Cool and moist conditions, in particular, favor the growth of toxin-producing Fusarium species.

Of all cereals, oats consistently show the highest incidence and concentration of T-2 and H**T-2 toxin**s across Europe.[3][5][11][12] Studies from Northern Europe, the UK, and Central Europe frequently report high levels of contamination in oats and oat-based products.[7][11][13][14] Other cereals such as barley, wheat, and maize are also susceptible to contamination, though generally at lower frequencies and concentrations compared to oats.[3][12]

Quantitative Data on T-2 and HT-2 Occurrence

The following tables summarize quantitative data from various European studies, providing an overview of the contamination levels for the sum of T-2 and H**T-2 toxin**s in different cereals.



Cereal	Region/ Country	Samplin g Years	No. of Samples	Incidenc e (%)	Mean Conc. (μg/kg)	Max Conc. (μg/kg)	Referen ce(s)
Oats	11 Europea n Mills	2005- 2009	243	93%	94	572 (HT- 2 only)	
Oats	UK	2006- 2008	N/A	High	450	N/A	[7]
Oats	Ireland	2015- 2016	208	51% (HT- 2), 41% (T-2)	N/A	>1000 in 13% of samples	[15]
Oats	Switzerla nd	2013– 2015	N/A	65-76%	1091	3789	[7][12]
Oats	Lithuania	2015- 2018	N/A	100%	260.4	594.6	[16]
Oats	Croatia	2017- 2018	N/A	70%	87.9	N/A	[12]
Barley	Italy (Malting)	2011- 2014	N/A	22-53%	N/A	787	[12]
Barley	Croatia	2017- 2018	N/A	40.9%	22.6	N/A	[12]
Maize	Serbia	2012	50	52%	N/A	185.2	[17]
Maize	Croatia	2017- 2018	N/A	26.8%	54.1	332.3	[12][18]
Wheat	Croatia	2017- 2018	N/A	19.2%	23.0	N/A	[12]
Various Cereals	22 Europea n Countries	2005- 2010	20,519	N/A	Highest in oats/oat products	N/A	[5]



Note: Concentrations are for the sum of T-2 and HT-2 unless otherwise specified. N/A indicates data not available in the cited sources.

European Union Regulatory Limits

As of July 1, 2024, Commission Regulation (EU) 2024/1038 establishes legally binding maximum levels for the sum of T-2 and H**T-2 toxin**s in various food commodities.[4] These levels are calculated assuming that values below the limit of quantification are zero (lower bound).[4]



Product Category	Maximum Level (μg/kg)	Remarks	
Unprocessed Cereal Grains	50	Excludes barley, maize for wet milling, oats, and rice. Applies to grains for first-stage processing.[4][10]	
Unprocessed Barley Grains	150	Excludes malting barley. Applies to grains for first-stage processing.[10]	
Unprocessed Malting Barley Grains	200	Applies to grains for first-stage processing.[4][10]	
Unprocessed Oat Grains	1250	Applies to oat grains with the inedible husk included.[10]	
Oats for the Final Consumer	100		
Milling Products of Oats	100		
Milling Products of Cereals	N/A	A maximum level of 600 μg/kg has been set for DON in milling products.[10]	
Bakery Wares, Pasta, Cereal Snacks	N/A	Impacted by the new regulations.[9]	
Breakfast Cereals	N/A	Impacted by the new regulations.[9]	
Baby Food	N/A	Impacted by the new regulations.[9]	

Experimental Protocols for T-2 and HT-2 Analysis

The accurate quantification of T-2 and H**T-2 toxin**s in complex cereal matrices requires robust analytical methods. The typical workflow involves extraction, clean-up, and instrumental analysis.

Sample Extraction



The initial step involves extracting the toxins from the ground cereal sample. A polar organic solvent mixed with water is typically used to efficiently solvate the toxins.

• Common Solvents: The most frequently used extraction solvent is a mixture of acetonitrile and water or methanol and water (e.g., 80/20, v/v).[19][20]

Extract Clean-up

Crude extracts from cereals contain numerous matrix components that can interfere with analysis. A clean-up step is therefore essential to purify the extract and concentrate the target analytes.

- Immunoaffinity Columns (IAC): IACs are the most common and highly specific clean-up method.[1] They contain monoclonal antibodies that selectively bind to T-2 and H**T-2 toxin**s, allowing other matrix components to be washed away.[1][19] The toxins are then eluted with a solvent like methanol or acetonitrile.[19]
- Solid-Phase Extraction (SPE): Polymeric SPE cartridges can also be used for purification, offering a broader clean-up mechanism.[20]

Analytical Techniques

Several instrumental methods are used for the detection and quantification of T-2 and H**T-2** toxins.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard
 and preferred confirmatory method due to its high sensitivity, specificity, and accuracy.[20] It
 separates the toxins via reversed-phase HPLC and detects them using a mass
 spectrometer, often in Multiple Reaction Monitoring (MRM) mode.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to make the toxins volatile. A silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is used before injection into the gas chromatograph.[19]
- High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This
 method also requires a derivatization step to render the non-fluorescent toxins detectable. A
 fluorescent tag, such as 1-anthroylnitrile, is added to the toxins post-clean-up.[21][22]

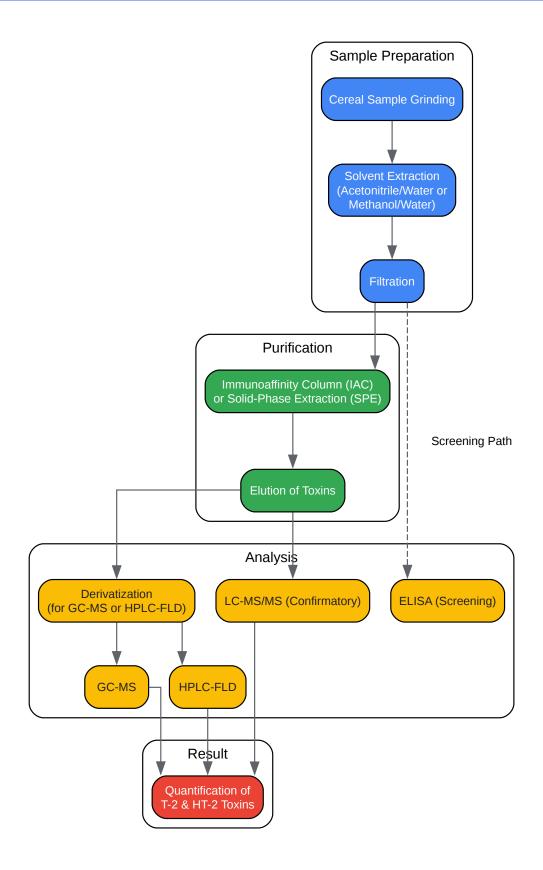
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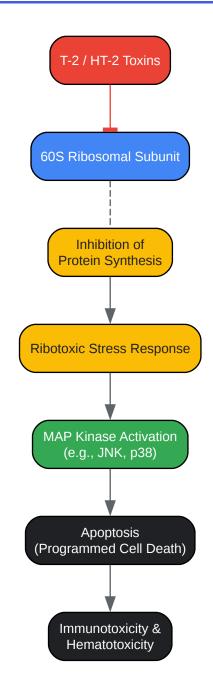


• Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method based on antibody-antigen reactions.[1] It is suitable for quickly screening a large number of samples, with positive results typically requiring confirmation by a chromatographic method like LC-MS/MS.[12][17]









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